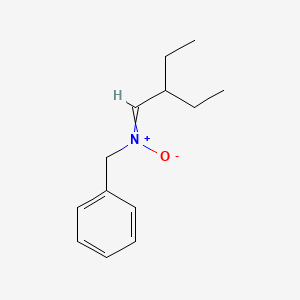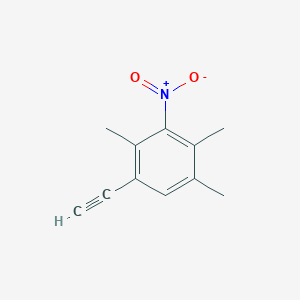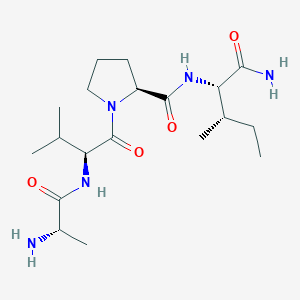![molecular formula C12H15NO3S B14221020 3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 532957-64-5](/img/structure/B14221020.png)
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[410]heptane is a complex organic compound that features a unique bicyclic structure
Méthodes De Préparation
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane typically involves multiple steps, including cycloaddition reactions and sulfonylation. One common synthetic route involves the cycloaddition of a suitable diene with a sulfonyl azide, followed by further functionalization to introduce the 4-methylbenzene-1-sulfonyl group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced sulfonyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, further stabilizing the compound-enzyme complex. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but may have different functional groups, leading to variations in reactivity and applications.
Sulfonyl-containing compounds: Compounds with sulfonyl groups can have similar chemical properties, but the presence of the bicyclic structure in this compound makes it unique in terms of its potential interactions and stability.
Azabicyclo compounds: These compounds contain nitrogen in their bicyclic structure, similar to this compound, and can be used for comparison in terms of reactivity and biological activity.
Propriétés
Numéro CAS |
532957-64-5 |
|---|---|
Formule moléculaire |
C12H15NO3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H15NO3S/c1-9-2-4-10(5-3-9)17(14,15)13-7-6-11-12(8-13)16-11/h2-5,11-12H,6-8H2,1H3 |
Clé InChI |
ZDDNGONSZYSJBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C2)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)


![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)

![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)

![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)


![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)


